Adenosine-5'-triphosphate

Descripción

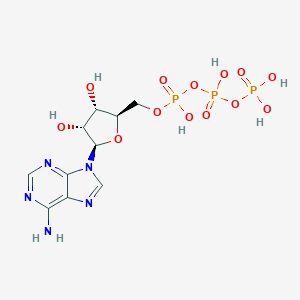

Structure

3D Structure

Propiedades

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHQWZAMYRWXGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

987-65-5, 11016-17-4 |

Source

|

| Record name | Triphosadenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine 5'-(tetrahydrogen triphosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-Phycoerythrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Prebiotic Synthesis of Adenosine Triphosphate: A Mechanistic Technical Guide

Executive Summary

The abiotic synthesis of Adenosine Triphosphate (ATP) represents one of the most significant thermodynamic hurdles in origin-of-life research. In aqueous environments, the hydrolysis of ATP is thermodynamically favored over its synthesis (

This technical guide analyzes three distinct prebiotic "engines" that overcome this barrier: (1) The Metabolic Engine (Acetyl Phosphate/Fe³⁺), (2) The Chemical Engine (Diamidophosphate), and (3) The Physical Engine (Microdroplet Interfaces).[1] Unlike traditional reviews, this document focuses on actionable experimental protocols and the causal mechanisms that validate these pathways as precursors to modern bioenergetics.

The Water Paradox & Thermodynamic Barriers

The central challenge in prebiotic ATP synthesis is the condensation of phosphate groups in water. The formation of phosphoanhydride bonds (ADP

To drive this reaction forward abiotically, a system must either:

-

Couple the reaction to the hydrolysis of a higher-energy compound (e.g., Acetyl Phosphate).

-

Activate the phosphate group chemically (e.g., via Amidation).[1]

-

Remove water physically (e.g., Wet-Dry cycles or Interfacial exclusion).[1]

The Metabolic Engine: Acetyl Phosphate (AcP)

Recent findings by Pinna et al. (2022) suggest that Acetyl Phosphate (AcP) is the most plausible ancestral phosphorylating agent.[1] AcP bridges thioester metabolism (Acetyl-CoA) and phosphate metabolism, providing a direct link between primitive carbon fixation and energy storage.[1]

Mechanism

AcP acts as a high-energy phosphate donor.[1][2] In the presence of Ferric iron (

Key Insight: This reaction is highly specific to ADP.[1] Other nucleoside diphosphates (GDP, CDP, UDP) show negligible phosphorylation under identical conditions, offering a chemical rationale for why ATP became the universal energy currency.[1]

Protocol 1: Fe³⁺-Mediated Phosphorylation of ADP

This protocol validates the synthesis of ATP from ADP using AcP in mild aqueous conditions.

Reagents:

-

Adenosine 5'-diphosphate (ADP), sodium salt[1]

-

Lithium potassium acetyl phosphate (AcP)[1]

-

Iron(III) chloride hexahydrate (

)[1] -

Internal Standard: Sodium trimetaphosphate (for NMR quantification)

Experimental Workflow:

-

Preparation: Prepare a reaction mixture in deionized water containing:

-

Incubation: Adjust pH to 5.5–6.0 (naturally equilibrates or adjust with dilute HCl/NaOH). Incubate at 30°C for 3–5 hours .

-

Quenching: Quench the reaction by adding EDTA (to chelate

) to a final concentration of 10 mM. -

Analysis: Analyze via ³¹P-NMR (proton-decoupled).

-

Signal Validation: Look for the appearance of ATP resonances (

-P at ~-19 ppm).[1] -

Quantification: Integrate ATP peaks relative to the internal standard.

-

Expected Outcome:

-

Yield: ~15–20% conversion of ADP to ATP.

-

Control: Reactions without

yield <2% ATP.[1]

The Chemical Engine: Diamidophosphate (DAP)

Diamidophosphate (DAP) represents a "chemical activation" strategy.[1][3] Unlike AcP, which mimics metabolic intermediates, DAP is a phosphorylation agent that likely formed from reduced phosphorus sources (e.g., schreibersite) reacting with ammonia.[1]

Mechanism

DAP (

Protocol 2: DAP-Mediated Synthesis

This protocol focuses on the phosphorylation of adenosine to AMP/ADP/ATP in a paste/wet-dry cycle.

Reagents:

-

Magnesium Chloride (

)[1]

Experimental Workflow:

-

Mixture: Combine Adenosine (10 mM), DAP (50 mM), Imidazole (50 mM), and

(25 mM) in water. -

Cycling:

-

Analysis: Resuspend in

and analyze via HPLC-MS or ³¹P-NMR.

Expected Outcome:

-

Formation of a mixture of adenosine phosphoramidates, 2',3'-cyclic AMP, and linear polyphosphates (ADP/ATP analogs).[1]

-

Yield: Variable, but total phosphorylation can exceed 50%.[1]

The Physical Engine: Microdroplets

Microdroplets (1–20 µm diameter) offer a purely physical mechanism to drive phosphorylation.[1] The air-water interface creates a unique chemical environment where:

-

Solvation energy is reduced , destabilizing charged reactants and promoting condensation.[1]

-

Reagents are concentrated at the surface.

-

Electric fields at the interface align dipoles, lowering activation barriers.

Key Finding: Nam et al. (2017) demonstrated that spraying aqueous solutions of nucleosides and phosphate leads to spontaneous nucleotide synthesis in the flight time of the droplet (milliseconds), achieving rates

Data Synthesis & Comparison

| Feature | Metabolic Engine (AcP + Fe³⁺) | Chemical Engine (DAP) | Physical Engine (Microdroplets) |

| Primary Mechanism | Substrate-level phosphorylation | Phosphoramidate activation | Interfacial catalysis / Dehydration |

| Key Reagents | Acetyl Phosphate, Ferric Iron | Diamidophosphate, Imidazole | None (Physical effect) |

| Conditions | Mild aqueous (30°C, pH 5.5-6) | Wet-Dry cycles / Paste (65°C) | Aerosol / Spray interface |

| Selectivity | High (Specific to ADP) | Low (Mix of isomers/cyclic forms) | Low (Mix of products) |

| Yield (ATP) | ~20% | Variable (part of complex mix) | Low per droplet, high rate |

| Prebiotic Plausibility | High (Metabolism-First) | High (Chemistry-First) | High (Physical Environment) |

Visualization of Pathways[11]

Diagram 1: Mechanistic Pathways to ATP

This diagram illustrates the chemical flow from Adenosine to ATP via the AcP and DAP pathways.

Caption: Comparison of Acetyl Phosphate (Red) and Diamidophosphate (Yellow) pathways for ATP synthesis.[1]

Diagram 2: Experimental Workflow (AcP Protocol)

A step-by-step logic flow for the self-validating Fe³⁺/AcP experiment.

Caption: Workflow for Fe3+-catalyzed phosphorylation of ADP to ATP using Acetyl Phosphate.

References

-

Pinna, S., Kunz, C., Halpern, A., et al. (2022).[1] A prebiotic basis for ATP as the universal energy currency. PLOS Biology.[1] [Link][1]

-

Krishnamurthy, R., et al. (2023).[1][10] Enhancing Prebiotic Phosphorylation and Modulating the Regioselectivity of Nucleosides with Diamidophosphate. Journal of the American Chemical Society.[10] [Link][1]

-

Nam, I., Lee, J.K., Nam, H.G., & Zare, R.N. (2017).[1][11] Abiotic production of sugar phosphates and uridine ribonucleoside in aqueous microdroplets. PNAS.[1] [Link][1]

-

Powner, M. W., Gerland, B., & Sutherland, J. D. (2009).[1] Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature. [Link][1]

-

Whichard, L. P., et al. (2018).[1] Acetyl phosphate as a primordial energy currency. Origins of Life and Evolution of Biospheres. [Link]

Sources

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. ATP synthesis - Encyclopedia of the Environment [encyclopedie-environnement.org]

- 3. Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Prebiotic Synthesis of ATP: A Terrestrial Volcanism-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. researchgate.net [researchgate.net]

- 10. Enhancing Prebiotic Phosphorylation and Modulating the Regioselectivity of Nucleosides with Diamidophosphate† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

The Bioenergetic Singularity: A Technical Guide to ATP in the RNA World

Executive Summary

This technical guide addresses the "Adenine Paradox"—why nature selected Adenosine Triphosphate (ATP) as the universal energy currency over thermodynamically equivalent alternatives like GTP or CTP. Synthesizing prebiotic chemistry, ribozyme kinetics, and modern biophysics, we explore ATP’s role not merely as a fuel, but as a critical hydrotrope that maintained solubility in the primordial soup. This guide provides actionable protocols for studying ATP-RNA interactions and details the mechanistic selection pressures that cemented ATP's dominance.

Part 1: The Prebiotic Selection – Why ATP?

The selection of ATP was likely not a random frozen accident, but a result of specific geochemical constraints.[1] While the phosphoanhydride bonds in ATP, GTP, and CTP yield similar

The Acetyl Phosphate Selectivity Filter

Recent breakthroughs (Pinna et al., 2022) suggest that Acetyl Phosphate (AcP) was the primordial phosphorylating agent. In the presence of Ferric ions (

-

Mechanism: The

-amino group of the adenine ring coordinates with -

Exclusion: Guanine (lacking the correct amine geometry) and Pyrimidines do not facilitate this coordination efficiently.

-

Result: In a prebiotic mixture of nucleotides, ATP would be the only triphosphate generated in significant yield (~20%) under mild aqueous conditions.

Visualization: The Fe3+-Mediated Selection Pathway

Figure 1: The kinetic selection of ATP.[3] Acetyl Phosphate and Iron preferentially phosphorylate ADP due to the specific geometry of the Adenine N6-amino group.

Part 2: ATP as the Primordial Hydrotrope

A critical, often overlooked function of ATP in the RNA world was its role as a biological hydrotrope . In the high-concentration environment required for prebiotic chemistry, macromolecules (peptides, disordered RNAs) are prone to aggregation and precipitation.

The Solubility Mechanism

Research by Patel et al. (2017) demonstrated that ATP functions as a hydrotrope at millimolar concentrations (5–10 mM), preventing phase separation.

-

Amphiphilic Structure: The hydrophobic Adenine ring interacts with hydrophobic patches on proteins/peptides, while the highly charged triphosphate tail interacts with the aqueous solvent.

-

Implication: ATP was not just energy; it was the solvent modifier that allowed the "soup" to remain fluid. This explains why cellular ATP concentrations (mM range) are orders of magnitude higher than the

of ATP-dependent enzymes (

Comparative Physicochemical Properties

| Property | ATP | GTP | CTP | Significance in RNA World |

| Prebiotic Synthesis | High yield via AcP/ | Low yield | Low yield | ATP became abundant first. |

| Base Stacking | High ( | Moderate | Low | Adenine stabilizes RNA helices best. |

| Hydrotropism | High (Amphiphilic) | Moderate | Low | ATP prevents aggregate precipitation.[4] |

| UV Photostability | High (Short excited state lifetime) | Moderate | Moderate | Adenine resists UV degradation on early Earth. |

Part 3: The Ribozyme-ATP Interface

In the RNA World, ribozymes functioned as replicases. ATP played a dual role: substrate (for polymerization) and cofactor (for conformation).[5]

The Aptameric Lock

Modern ribozymes and aptamers bind ATP using a conserved motif, often involving the Hoogsteen edge of the adenine base. This interaction is distinct from Watson-Crick pairing, allowing ATP to dock into RNA pockets without disrupting the secondary structure helix.

Visualization: Ribozyme-ATP Catalytic Cycle

Figure 2: ATP acting as both a structural cofactor (chaperone) and energy source for Ribozyme activity.[5]

Part 4: Experimental Protocol – Isolation of ATP-Binding RNAs (SELEX)

To validate ATP-RNA interactions, researchers use SELEX (Systematic Evolution of Ligands by Exponential Enrichment) . The following protocol is optimized for high-specificity ATP aptamer isolation, distinguishing against Adenosine to ensure phosphate recognition.

Reagents & Setup

-

Library: ssDNA/RNA pool (

molecules) with N40 randomized region. -

Target: ATP immobilized on Agarose beads (C8-linked to avoid masking the N6/N7 positions).

-

Counter-Target: Adenosine-Agarose beads (to remove non-specific binders).

-

Buffer: 20 mM Tris-HCl (pH 7.6), 300 mM NaCl, 5 mM

.

Step-by-Step Workflow

-

Library Preparation:

-

Transcribe dsDNA library to RNA using T7 RNA Polymerase.

-

Purify RNA via PAGE to ensure size homogeneity.

-

Refold RNA: Heat to 95°C for 2 min, cool to 25°C over 15 min.

-

-

Negative Selection (Counter-SELEX):

-

Incubate RNA pool with Adenosine-beads for 1 hour at room temperature.

-

Rationale: Removes RNAs that bind the adenine base only, enriching for those that recognize the triphosphate tail.

-

Collect the supernatant (unbound fraction).

-

-

Positive Selection:

-

Incubate supernatant with ATP-beads for 1 hour.

-

Wash beads

with Binding Buffer to remove weak binders.

-

-

Elution:

-

Elute bound RNA using 5 mM free ATP solution (competitive elution).

-

Validation: This ensures the RNA binds the specific soluble target.

-

-

Amplification:

-

Reverse transcribe (RT) eluted RNA to cDNA.

-

PCR amplify cDNA.

-

Transcribe back to RNA for Round

.

-

-

Cycle Progression:

-

Repeat for 8–12 rounds.

-

Increase stringency by reducing bead concentration and elution time in later rounds.

-

Visualization: SELEX Workflow

Figure 3: Modified SELEX protocol emphasizing counter-selection to isolate phosphate-specific ATP aptamers.

Part 5: Implications for Drug Discovery

Understanding the ATP-RNA interface opens new avenues for therapeutic intervention, specifically in targeting Riboswitches and viral RNA structures.

-

Antibiotic Targets: Many bacteria utilize ATP-sensing riboswitches to regulate metabolic genes. Small molecules that mimic the ATP-aptamer interface can act as bacteriostatic agents.

-

Viral RNA: Viral polymerases often retain "fossil" ATP-binding pockets. Nucleotide analogs (e.g., Remdesivir, Sofosbuvir) exploit these ancient recognition motifs, functioning as chain terminators.

References

-

Pinna, S., et al. (2022).[6] "A prebiotic basis for ATP as the universal energy currency."[1][2][3][6][7][8] PLOS Biology.[6][9] Available at: [Link]

-

Patel, A., et al. (2017).[10] "ATP as a biological hydrotrope."[4][5][8][10][11][12] Science. Available at: [Link]

-

Sassanfar, M., & Szostak, J. W. (1993). "An RNA motif that binds ATP."[8] Nature. Available at: [Link]

-

Westheimer, F. H. (1987). "Why nature chose phosphates." Science. Available at: [Link]

-

Joyce, G. F. (2002). "The antiquity of RNA-based evolution." Nature. Available at: [Link]

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. A prebiotic basis for ATP as the universal energy currency | bioRxiv [biorxiv.org]

- 3. A prebiotic basis for ATP as the universal energy currency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP as a biological hydrotrope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A prebiotic basis for ATP as the universal energy currency | PLOS Biology [journals.plos.org]

- 7. quora.com [quora.com]

- 8. Prebiotic Synthesis of ATP: A Terrestrial Volcanism-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. astrobiology.com [astrobiology.com]

- 10. core.ac.uk [core.ac.uk]

- 11. condensates.com [condensates.com]

- 12. communities.springernature.com [communities.springernature.com]

ATP as a coenzyme in metabolic pathways

Topic: ATP as a Coenzyme in Metabolic Pathways: Mechanisms, Inhibition, and Regeneration Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Mechanistic Roles in Group Transfer, Kinase Signaling, and Biocatalysis

Abstract

While introductory biochemistry frames Adenosine Triphosphate (ATP) merely as cellular fuel, its role in advanced metabolic engineering and drug discovery is defined by its function as a coenzyme of group transfer . ATP does not simply "release heat" via hydrolysis; it facilitates thermodynamic coupling by covalently transferring phosphoryl (

Molecular Mechanics: The Complex

The Fallacy of the "High-Energy Bond"

In precise thermodynamic terms, the phosphoanhydride bonds of ATP are not "high energy" in the sense of bond dissociation energy; rather, they possess high group transfer potential . The free energy change (

The Critical Role of Magnesium ( )

ATP is biologically inactive in its free form. The true coenzyme is the

-

Charge Shielding:

coordinates with the -

Stereochemical Orientation: The metal ion fixes the ATP phosphate tail in a specific conformation within the enzyme active site, enabling precise

nucleophilic substitution.

Key Insight for Enzyme Assays: When designing kinase assays, the

ATP in Drug Discovery: The Kinase Switch[2]

For drug developers, the ATP-binding pocket of protein kinases is the most exploitable target in the human proteome. However, selectivity depends on understanding the conformational plasticity of the activation loop (A-loop).

The DFG Motif and Binding Modes

The Asp-Phe-Gly (DFG) motif at the start of the activation loop controls access to the hydrophobic pocket.

-

Type I Inhibitors (ATP-Competitive):

-

Mechanism: Bind to the active conformation where the DFG motif points inward (DFG-in).

-

Characteristics: Mimic the purine ring of ATP. They form hydrogen bonds with the "hinge" region.[1]

-

Limitation: High structural conservation of the ATP pocket across the kinome leads to off-target effects (low selectivity).

-

-

Type II Inhibitors (Allosteric/Hybrid):

Visualization: Kinase Inhibitor Binding Logic

Figure 1: Logical flow of Type I vs. Type II kinase inhibition. Type I competes directly with ATP in the active state, while Type II stabilizes the inactive DFG-out conformation.[1][2]

ATP in Ligation: The Adenylation Mechanism

While kinases transfer phosphate, ligases (e.g., Ubiquitin E1, Aminoacyl-tRNA synthetases) use ATP to transfer AMP (Adenosine Monophosphate). This is a two-step activation strategy essential for driving thermodynamically unfavorable bond formations.

Case Study: Ubiquitin Activation (E1 Enzyme)

-

Adenylation: ATP + Ubiquitin

Ubiquitin-AMP (Adenylate) + -

Thioester Formation: The catalytic Cysteine of the E1 enzyme attacks the Ubiquitin-AMP intermediate, releasing AMP and forming a high-energy E1~Ub thioester bond.[6][7]

Scientific Integrity Note: In in vitro ubiquitination assays, the accumulation of AMP can competitively inhibit the E1 enzyme. Therefore, adding inorganic pyrophosphatase is not just for thermodynamics; it prevents product inhibition.

Experimental Protocols

Protocol A: In Vitro ATP Regeneration System

For biocatalysis or long-duration kinetic assays, consuming stoichiometric ATP is prohibitively expensive and leads to ADP accumulation (which is often inhibitory). The PEP-PK (Phosphoenolpyruvate - Pyruvate Kinase) system is the industry standard for regeneration.

System Components:

-

Primary Enzyme: Your ATP-dependent enzyme (e.g., a Kinase or Ligase).

-

Regeneration Enzyme: Pyruvate Kinase (PK).

Step-by-Step Workflow:

-

Buffer Prep: Prepare 50 mM HEPES (pH 7.5), 10 mM

, 50 mM KCl. -

Substrate Mix: Add PEP (5–10 mM) and a catalytic amount of ATP (0.1–0.5 mM).

-

Note: You do not need stoichiometric ATP. The system cycles the ADP back to ATP.[10]

-

-

Enzyme Addition: Add Pyruvate Kinase (5–10 Units/mL).

-

Initiation: Add the primary substrate and enzyme.

-

Validation: Monitor Pyruvate production (coupled to LDH/NADH oxidation at 340 nm) to verify regeneration rates.

Why this works: The hydrolysis of PEP (

Protocol B: Luciferase-Based ATP Quantification (with Interference Check)

Luciferase assays are sensitive but prone to "quenching" by small molecule inhibitors in drug screens.

Self-Validating Procedure:

-

Baseline: Measure luminescence of the sample reaction (

). -

Internal Standard Spike: Add a known quantity of ATP standard (

) directly to the same well. -

Second Measurement: Measure luminescence again (

). -

Calculation:

-

If

, the test compound is interfering with the Luciferase enzyme, not just the kinase.

-

Data Visualization: Regeneration Efficiency

Comparison of ATP Regeneration Systems

| System | Phosphate Donor | Byproduct | Pros | Cons | |

| PEP / Pyruvate Kinase | Phosphoenolpyruvate | Pyruvate | -61.9 kJ/mol | Irreversible; Thermodynamically superior | PEP is more expensive than Acetyl-P |

| Acetyl-P / Acetate Kinase | Acetyl Phosphate | Acetate | -43.0 kJ/mol | Cheaper substrate | Reversible; Acetate can acidify buffer |

| Creatine-P / Creatine Kinase | Creatine Phosphate | Creatine | -43.1 kJ/mol | Biocompatible (mammalian mimic) | Creatine accumulation can be inhibitory |

Workflow Diagram: PEP-PK Regeneration Loop

Figure 2: The PEP-PK Cycle. High-energy PEP donates a phosphate to ADP, regenerating ATP and driving the primary kinase reaction forward.

References

-

Knowles, J. R. (1980). Enzyme-catalyzed phosphoryl transfer reactions. Annual Review of Biochemistry. Link

-

Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[11] Nature Reviews Cancer. Link

-

Schulman, B. A., & Harper, J. W. (2009). Ubiquitin-like protein activation by E1 enzymes: the apex for downstream signaling networks. Nature Reviews Molecular Cell Biology. Link

-

Whitesides, G. M., et al. (1976). ATP Regeneration using Phosphoenolpyruvate. Journal of the American Chemical Society. Link

-

Auld, D. S., et al. (2004). Interferences with Luciferase Reporter Enzymes.[5] Assay Guidance Manual [Internet]. Link

Sources

- 1. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. rupress.org [rupress.org]

- 8. Pyruvate kinase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]

- 11. Gaining Insights into Key Structural Hotspots within the Allosteric Binding Pockets of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Purinome in Focus: Mechanisms, Measurement, and Modulation of ATP Signaling

The Extracellular ATP Paradigm

For decades, Adenosine Triphosphate (ATP) was viewed exclusively as the intracellular "molecular unit of currency." This dogma shifted with Geoffrey Burnstock’s identification of purinergic signaling, establishing ATP as a potent extracellular cotransmitter and signaling molecule.

In the extracellular space, ATP functions as a Damage-Associated Molecular Pattern (DAMP) . Its presence signals cellular distress, triggering rapid inflammatory cascades, nociception (pain), and immune modulation. For drug developers, the "Purinome"—the complex network of ligands, receptors, and ecto-enzymes—represents a high-value target landscape, particularly in immuno-oncology and neuropathic pain.

The Signaling Axis

The lifecycle of a purinergic signal follows a strict causality chain:

-

Release: ATP exits via pannexin hemichannels, P2X7 pores, or vesicular exocytosis.

-

Reception: ATP binds to P2X (ionotropic) or P2Y (metabotropic) receptors.[1]

-

Hydrolysis (Termination): Ectonucleotidases (CD39/CD73) strip phosphates, converting pro-inflammatory ATP into immunosuppressive Adenosine.

Receptor Pharmacology: The Hardware

The cellular response is dictated by the specific receptor subtype expressed. P2 receptors are divided into two families with distinct structural and functional properties.

Table 1: Comparative Pharmacology of P2 Receptors[1][2]

| Feature | P2X Receptors (P2X1–7) | P2Y Receptors (P2Y1, 2, 4, 6, 11–14) |

| Structure | Trimeric ligand-gated ion channels. | G-Protein Coupled Receptors (GPCRs); 7-TM domains.[1] |

| Signaling Speed | Milliseconds (Fast synaptic transmission). | Seconds to Minutes (Slow modulation). |

| Mechanism | Non-selective cation flux (Na⁺, Ca²⁺, K⁺). | Activation of PLC/IP3 (Gq) or Adenylate Cyclase (Gs/Gi). |

| Key Agonists | ATP, BzATP (P2X7 specific).[2][3] | ATP, ADP (P2Y1, P2Y12), UTP (P2Y2), UDP (P2Y6). |

| Therapeutic Target | P2X3: Chronic Cough (Gefapixant).P2X7: Inflammation/Pain. | P2Y12: Thrombosis (Clopidogrel).P2Y2: Cystic Fibrosis. |

Mechanistic Insight: The P2X7 Pore

The P2X7 receptor is unique. While brief activation opens a cation channel, prolonged exposure to high ATP concentrations causes the receptor to dilate into a non-selective pore permeable to molecules up to 900 Da.[1] This "pore formation" is a critical event in NLRP3 inflammasome activation and subsequent IL-1β release, making it a prime target for anti-inflammatory drugs.

Signal Termination: The CD39/CD73 Axis

In drug development, particularly cancer immunotherapy, the termination of the signal is as critical as the activation. The Tumor Microenvironment (TME) exploits this pathway to suppress immune attacks.[4]

-

CD39 (NTPDase1): The rate-limiting enzyme that hydrolyzes ATP → AMP.

-

CD73 (5'-Nucleotidase): Hydrolyzes AMP → Adenosine.

Clinical Relevance: High levels of extracellular ATP (eATP) stimulate dendritic cells and T-cells (anti-tumor). However, tumors overexpress CD39/CD73 to rapidly convert this eATP into Adenosine, which binds to A2A receptors on T-cells to inhibit their activity. Blocking CD73 is a strategy to "lock" the signal in the pro-inflammatory (anti-tumor) ATP state.

Visualization: The Purinergic Signaling Cascade

Caption: The Purinergic Cascade. ATP activates P2 receptors before enzymatic degradation by CD39/CD73 converts it to immunosuppressive Adenosine.

Experimental Methodologies

To validate purinergic targets, robust assays are required. Below are two field-proven protocols.

Protocol A: Real-Time ATP Quantification (Luciferin-Luciferase)

Objective: Measure extracellular ATP release from cells in response to mechanical or chemical stimuli.

The Causality: Firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and Mg²⁺. The resulting photon emission (560 nm) is linearly proportional to ATP concentration.

Step-by-Step Workflow:

-

Preparation:

-

Culture cells (e.g., microglia, epithelial) in 96-well plates.

-

Critical Control: Use phenol-red-free media. Phenol red absorbs light at ~560 nm, quenching the signal.

-

-

Standard Curve Generation (Self-Validation):

-

Prepare ATP standards ranging from 1 nM to 1 µM in the exact same buffer used for experiments.

-

Why? Matrix effects (salts, pH) alter luciferase kinetics. A standard curve in water is invalid for samples in PBS/media.

-

-

Reaction Mix:

-

Add Luciferin/Luciferase reagent directly to the supernatant.

-

Note: Do not lyse cells if measuring release. Lysis releases intracellular ATP (mM range), swamping the extracellular signal (nM range).

-

-

Measurement:

-

Inject agonist (e.g., hypotonic saline to induce release).

-

Measure luminescence immediately (integration time: 1-10s).

-

-

Validation: Treat a control well with Apyrase (an ATP-scavenging enzyme). The signal should drop to near zero, confirming the light is ATP-dependent.

Protocol B: Intracellular Calcium Imaging (Fura-2)

Objective: Distinguish between P2X (influx) and P2Y (store release) activation.

The Causality: P2X receptors allow external Ca²⁺ to enter. P2Y receptors (via Gq) release internal Ca²⁺ from the ER.

Step-by-Step Workflow:

-

Dye Loading:

-

Incubate cells with Fura-2 AM (2-5 µM) for 30-45 mins at 37°C.

-

Why Fura-2? It is a ratiometric dye (excitation at 340/380 nm). This cancels out artifacts caused by uneven dye loading or cell thickness, unlike single-wavelength dyes (Fluo-4).

-

-

De-esterification:

-

Wash cells 2x with physiological saline (HBSS). Incubate 20 mins to allow intracellular esterases to cleave the AM group, trapping the dye.

-

-

Differentiation Assay (The "Zero Calcium" Test):

-

Run 1 (Total Flux): Apply agonist (ATP) in standard buffer containing 2mM Ca²⁺. Record spike.

-

Run 2 (Source Determination): Switch to Ca²⁺-free buffer (+0.5 mM EGTA). Apply agonist.[5][3]

-

Result A: Signal disappears = P2X mediated (dependent on external influx).

-

Result B: Signal persists (transiently) = P2Y mediated (release from internal stores).

-

-

Visualization: Assay Decision Logic

Caption: Decision tree for selecting the appropriate purinergic assay and necessary validation controls.

References

-

Burnstock, G. (2012). Purinergic signaling: Its unpopular beginning, its acceptance and its exciting future. BioArchitecture. Link

-

Khakh, B. S., & North, R. A. (2006). P2X receptors as cell-surface ATP sensors in health and disease. Nature. Link

-

Allard, B., et al. (2017). The ectonucleotidases CD39 and CD73: Novel checkpoint inhibitor targets.[4][6] Immunological Reviews. Link

-

Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. (Standard industry protocol for luciferase kinetics). Link

-

Abcam. Fura-2 AM Calcium Imaging Protocol.Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Purinergic receptors activating rapid intracellular Ca2+ increases in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Cancer immunotherapy by adenosinergic CD39 and CD73 as emerging immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

- 6. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to ATP as a Neurotransmitter in the Central Nervous System

Foreword: Beyond the Energy Currency

For decades, adenosine 5'-triphosphate (ATP) was relegated in neuroscience textbooks to its fundamental role as the universal intracellular energy currency. However, the recognition of its extracellular signaling capabilities has revolutionized our understanding of cell-to-cell communication within the central nervous system (CNS). The proposal and eventual acceptance of purinergic neurotransmission, a concept championed by Geoffrey Burnstock, unveiled a complex and ubiquitous signaling system critical for a vast array of physiological and pathological processes.[1][2][3]

This guide provides an in-depth technical exploration of ATP's role as a neurotransmitter and neuromodulator in the CNS. It is designed for researchers, scientists, and drug development professionals who seek to understand and experimentally probe this fascinating system. We will move beyond simple descriptions to explore the causal logic behind experimental designs and the intricate mechanics of purinergic signaling, from molecular interactions to their functional consequences in health and disease.

The Core Components of CNS Purinergic Signaling

The purinergic signaling network is a sophisticated apparatus involving ATP release, a diverse suite of receptors, and a rapid enzymatic cascade for signal termination. Understanding these core components is fundamental to any investigation in this field.

ATP Release and Extracellular Metabolism

In the CNS, ATP is released by both neurons and glial cells.[4][5] All synaptic vesicles contain ATP, which is often co-released with classical neurotransmitters like glutamate, GABA, and acetylcholine.[1][6] This co-transmission suggests a synergistic and modulatory role for ATP in synaptic function.[1] Beyond vesicular release from neurons, ATP can be released from astrocytes and microglia through various mechanisms, including regulated exocytosis and plasmalemmal channels like pannexin-1 hemichannels, especially under conditions of cellular stress or injury.[7][8]

Once in the extracellular space, ATP's signaling lifetime is tightly regulated by a family of ectonucleotidases.[9] These membrane-bound enzymes sequentially hydrolyze ATP, shaping the purinergic signal. The primary cascade is:

-

ATP → ADP → AMP → Adenosine

This process is critical because the intermediate products (ADP) and the final product (adenosine) are themselves potent signaling molecules that activate their own distinct sets of purinergic receptors.[8][10][11] Key enzymes in this cascade include:

-

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) , such as NTPDase1 (CD39), which hydrolyze ATP and ADP.[12][13]

-

Ecto-5'-nucleotidase (CD73) , which dephosphorylates AMP to adenosine.[12][13]

The activity of these enzymes directly controls the concentration and duration of specific purinergic ligands in the synaptic cleft and extrasynaptic space, thereby fine-tuning the overall cellular response.[9][13]

A Dichotomy of Receptors: P2X and P2Y

The extracellular effects of ATP and its derivatives are mediated by two main families of purinergic receptors: the ionotropic P2X receptors and the metabotropic P2Y receptors.[10][14]

P2X Receptors: The Ionotropic Family P2X receptors are ATP-gated, non-selective cation channels.[15][16] There are seven mammalian subtypes (P2X1-P2X7).[17][18] These receptors are trimers, with each subunit possessing two transmembrane domains, a large extracellular loop containing the ATP binding site, and intracellular N- and C-termini.[16][17][18]

Activation of P2X receptors leads to a rapid influx of Na+ and Ca2+, causing membrane depolarization and subsequent activation of voltage-gated channels and calcium-dependent signaling pathways.[18][19] This mechanism underlies ATP's role as a fast excitatory neurotransmitter at certain CNS synapses.[6][20]

The P2X7 receptor is a notable outlier, requiring higher concentrations of ATP for activation and exhibiting the unique property of forming a large, non-selective pore upon prolonged stimulation, which can lead to profound cellular changes, including the release of inflammatory cytokines and eventual cell death.[21][22][23]

P2Y Receptors: The Metabotropic Family The P2Y receptor family consists of eight G protein-coupled receptors (GPCRs): P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11-14.[7][10][14] Unlike P2X receptors, which respond primarily to ATP, P2Y receptors are activated by a wider range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose.[10][23]

These receptors couple to various G proteins to initiate intracellular second messenger cascades.[7][24]

-

Gq/11 Coupling (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): This typically leads to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[23][24][25] IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC).[24][25]

-

Gi/o Coupling (P2Y12, P2Y13, P2Y14): This coupling inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[23]

This diversity in ligand specificity and signaling pathways allows P2Y receptors to mediate a vast and nuanced range of cellular responses, from neurotransmitter release modulation to changes in gene expression and cell motility.[7][24]

Diagram 1: Core Purinergic Signaling Pathways This diagram illustrates the dual signaling arms of extracellular ATP. On the left, ATP binding to ionotropic P2X receptors causes direct channel opening and cation influx. On the right, nucleotide binding to metabotropic P2Y receptors initiates G protein-coupled second messenger cascades.

Caption: Overview of P2X (ionotropic) and P2Y (metabotropic) receptor signaling pathways.

Functional Roles of ATP Signaling in the CNS

The diverse expression of purinergic receptors on neurons, microglia, astrocytes, and oligodendrocytes positions ATP as a key regulator of both physiological and pathological processes in the CNS.[5][26][27]

Synaptic Transmission and Plasticity

ATP acts as a fast excitatory neurotransmitter in several brain regions, including the medial habenula and hippocampus.[1][6][20] As a cotransmitter, it modulates the release and postsynaptic effects of other neurotransmitters.[1][3] For instance, adenosine generated from ATP hydrolysis often acts on presynaptic A1 receptors to inhibit the release of excitatory neurotransmitters, serving as a crucial negative feedback mechanism.[1][28]

Glial Communication and Neuroinflammation

ATP is a primary signaling molecule in neuron-glia and glia-glia communication.[8][20] Astrocytes can propagate intercellular calcium waves mediated by the release of ATP, a mechanism crucial for coordinating glial network responses.[29]

In the context of pathology, ATP released from damaged cells acts as a potent "danger signal" (Damage-Associated Molecular Pattern, or DAMP).[8][12] This extracellular ATP is a key trigger for neuroinflammation.[5][11] On microglia, the brain's resident immune cells, activation of P2X7 and P2Y12 receptors initiates a range of responses:

-

P2X7 Activation: Triggers the assembly of the NLRP3 inflammasome, leading to the processing and release of potent pro-inflammatory cytokines like IL-1β.[8][21][22][30]

-

P2Y12 Activation: Guides microglial processes toward sites of injury, a critical step in the initial immune response and phagocytosis.[5][23]

While this inflammatory response is essential for clearing debris and initiating repair, chronic activation of these pathways contributes to the neurodegenerative cycle in diseases like Alzheimer's, Parkinson's, and multiple sclerosis.[5][21][22]

Neuropathic Pain

Purinergic signaling, particularly involving P2X3, P2X4, and P2X7 receptors, is a major contributor to the pathogenesis of neuropathic pain.[15][22][23] Following nerve injury, ATP released in the spinal cord activates these receptors on microglia, leading to the release of pro-nociceptive factors that sensitize neurons and amplify pain signals.[22][23] This has made P2X receptor antagonists a significant area of interest for the development of novel analgesics.[15][30]

Table 1: Comparison of Key CNS Purinergic Receptor Subtypes

| Receptor | Type | Primary Agonist(s) | Primary Signaling Mechanism | Key CNS Functions |

| P2X3 | Ionotropic | ATP | Cation influx (Na+, Ca2+) | Nociception, sensory transmission |

| P2X4 | Ionotropic | ATP | Cation influx (Na+, Ca2+) | Neuropathic pain (via microglia), synaptic plasticity |

| P2X7 | Ionotropic | ATP (high conc.) | Cation influx, macropore formation | Neuroinflammation, cytokine release, apoptosis[21][22] |

| P2Y1 | Metabotropic (Gq) | ADP | PLC → IP3/DAG → ↑Ca2+ | Neuromodulation, astrocyte signaling |

| P2Y2 | Metabotropic (Gq) | ATP, UTP | PLC → IP3/DAG → ↑Ca2+ | Neuroprotection, inflammation, cell migration[7][25][27] |

| P2Y12 | Metabotropic (Gi) | ADP | ↓Adenylyl Cyclase → ↓cAMP | Microglial chemotaxis, platelet aggregation[5][23] |

Methodologies for Investigating Purinergic Signaling

Studying the multifaceted roles of ATP requires a diverse toolkit. The choice of methodology is dictated by the specific question, whether it concerns ATP release, receptor function, or downstream cellular responses.

Measuring Extracellular ATP Dynamics

Quantifying the precise spatiotemporal dynamics of extracellular ATP is challenging but crucial. Several methods exist, each with distinct advantages and limitations.[4][31]

-

Bioluminescence Assays: This is a highly sensitive method that uses the luciferin-luciferase reaction, which produces light in the presence of ATP.[31][32] It is often coupled with microdialysis to sample extracellular fluid from the brain in vivo, though this approach has low temporal resolution.[4][32]

-

Biosensors: Genetically encoded or hybrid fluorescent sensors offer superior spatiotemporal resolution.[4] For example, the ATPOS sensor, a hybrid of an ATP-binding protein and a fluorescent dye, can be anchored to cell membranes to visualize ATP release in real-time in living animals.[31][32][33]

-

"Sniffer" Cells: This technique uses a reporter cell line expressing specific P2 receptors and a calcium indicator. When placed near the tissue of interest, these cells respond to released ATP with a calcium signal, providing a highly sensitive bioassay.[4]

Causality in Experimental Choice: For resolving rapid, synapse-specific ATP release events, fluorescent biosensors are the superior choice due to their high spatiotemporal resolution.[31] For quantifying bulk, tonic changes in extracellular ATP in a specific brain region over minutes to hours, microdialysis coupled with bioluminescence is more appropriate, despite its lower temporal resolution.[4][32]

Diagram 2: Workflow for Measuring ATP Release with a Fluorescent Biosensor This diagram outlines the key steps from sensor delivery to data interpretation when using a modern fluorescent biosensor to image real-time ATP dynamics in the CNS of a living animal.

Caption: A step-by-step workflow for in vivo imaging of extracellular ATP.

Characterizing Receptor Function

Protocol 1: Automated Patch-Clamp Electrophysiology of P2X Receptors

Patch-clamp electrophysiology remains the gold standard for characterizing ion channel function.[34] Automated platforms have increased throughput, making them valuable for screening compounds that modulate P2X receptors.[35][36]

-

Objective: To measure ATP-evoked currents in a cell line stably expressing a specific P2X receptor subtype (e.g., P2X7) and to test the effect of a selective antagonist.

-

Materials:

-

HEK293 cells stably expressing human P2X7 receptors.

-

Automated patch-clamp system (e.g., Nanion Patchliner).

-

Standard extracellular solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Standard intracellular solution (in mM): 145 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH). [Note: Compositions can vary, e.g., using NaF to enhance P2X7 currents].[34]

-

Agonist: ATP (1 mM stock in water, pH 7.4).

-

Antagonist: A-740003 (10 mM stock in DMSO), a selective P2X7 antagonist.[30]

-

-

Methodology:

-

Cell Preparation: Harvest HEK-hP2X7 cells using standard protocols and suspend in extracellular solution at the appropriate density for the automated system.

-

System Priming: Prime the system's microfluidic chips and fluidics with the prepared extracellular and intracellular solutions.

-

Cell Capture and Sealing: Initiate the automated sequence to capture single cells on the patch apertures and form giga-ohm seals. The system will then establish a whole-cell configuration.

-

Holding Potential: Clamp the cell membrane at a holding potential of -60 mV. This is a standard potential to ensure a sufficient driving force for cation influx upon channel opening.

-

Agonist Application: Apply a saturating concentration of ATP (e.g., 1 mM) for a short duration (e.g., 2 seconds) to elicit a maximal current response. The rapid application is critical, especially for rapidly desensitizing subtypes, and is achieved using the system's microfluidic perfusion.[37]

-

Washout: Wash the cell with extracellular solution until the current returns to baseline. This step is crucial to allow the receptor to recover from desensitization.

-

Antagonist Incubation: Perfuse the cell with the P2X7 antagonist A-740003 (e.g., 1 µM) in extracellular solution for 2-5 minutes. This pre-incubation allows the antagonist to bind to the receptor.

-

Co-application: Apply the same concentration of ATP (1 mM) in the continuous presence of the antagonist (1 µM).

-

Data Analysis: Measure the peak amplitude of the ATP-evoked current before and after antagonist application. Calculate the percentage of inhibition to determine the antagonist's potency.

-

-

Self-Validation and Causality: This protocol is self-validating. The initial ATP application confirms receptor expression and cell viability. The return to baseline after washout confirms receptor recovery. A significant reduction in the current during co-application, which is reversible upon washout of the antagonist, causally links the observed effect to the specific pharmacological blockade of the P2X7 receptor.

Protocol 2: In Vitro Calcium Imaging of ATP-Evoked Responses in Astrocytes

Calcium imaging is a powerful technique to study the activation of Gq-coupled P2Y receptors and Ca2+-permeable P2X receptors, which are highly expressed in astrocytes.[38][39]

-

Objective: To visualize and quantify intracellular calcium elevations in cultured primary astrocytes in response to ATP stimulation.

-

Materials:

-

Primary astrocyte cultures prepared from neonatal rat or mouse cortex.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP).

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

Agonist: ATP (100 µM working solution in HBSS).

-

Fluorescence microscope equipped with a fast-switching light source (for Fura-2) or appropriate laser line (for Fluo-4/GCaMP), an objective (20x or 40x), and a sensitive camera (sCMOS or EMCCD).

-

-

Methodology:

-

Cell Plating: Plate astrocytes on glass-bottom dishes suitable for high-resolution imaging. Allow cells to grow to a sub-confluent monolayer.

-

Indicator Loading: Incubate the cells with the calcium indicator (e.g., 5 µM Fluo-4 AM with Pluronic F-127) in HBSS for 30-45 minutes at 37°C. This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.

-

De-esterification: Wash the cells gently with fresh HBSS and allow them to rest for at least 20 minutes at room temperature to ensure complete de-esterification of the dye.

-

Baseline Imaging: Place the dish on the microscope stage. Acquire a stable baseline fluorescence recording for 1-2 minutes. The stability of this baseline is critical for accurate quantification of the response.

-

Stimulation: Add ATP (to a final concentration of 10-100 µM) to the dish while continuously recording. Application can be done via gentle bath perfusion to avoid mechanical stimulation of the cells, which can itself cause calcium waves.[29]

-

Post-Stimulation Imaging: Continue recording for several minutes after stimulation to capture the full transient, including the peak and the return to baseline.

-

Data Analysis:

-

Select individual cells as regions of interest (ROIs).

-

Measure the average fluorescence intensity for each ROI over time.

-

Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average baseline intensity.[29]

-

Characterize the response by its peak amplitude, time to peak, and duration. Dose-response curves can be generated by applying a range of ATP concentrations.[40]

-

-

-

Causality and Controls: The causality is established by the tight temporal correlation between ATP application and the rise in intracellular calcium. To attribute the signal to specific receptor subtypes, the experiment should be repeated in the presence of selective P2X (e.g., suramin) and P2Y (e.g., MRS2179 for P2Y1) antagonists. A vehicle control (applying only HBSS) must be performed to ensure the response is not due to mechanical artifacts.

Therapeutic Targeting and Future Directions

The deep involvement of purinergic signaling in neuroinflammation and neuropathic pain has made its components, particularly the P2X7 receptor, highly attractive drug targets.[15][21][22] Numerous P2X7 antagonists have been developed and have shown promise in preclinical models of neurodegenerative diseases, inflammatory pain, and cerebrovascular diseases.[21][26][30] However, translating these findings to the clinic has been challenging, partly due to the receptor's complex pharmacology and its dual role in both cell damage and potential neuroprotection depending on the context.[21][22][30]

Future research must focus on:

-

Developing more subtype-selective pharmacological tools to dissect the roles of individual P2X and P2Y receptors.

-

Improving in vivo imaging techniques to understand purinergic signaling in awake, behaving animals, linking ATP dynamics directly to neural circuit function and behavior.

-

Elucidating the complex interplay between different purinergic receptors and their interactions with other neurotransmitter systems.

ATP has transitioned from a simple metabolic molecule to a key orchestrator of complex signaling in the CNS. The continued exploration of this system holds immense promise for understanding brain function and developing novel therapeutics for a range of devastating neurological disorders.

References

- Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders - Frontiers.

- Historical review: ATP as a neurotransmitter - Cog Sci.

- The potential of P2X7 receptors as a therapeutic target, including inflammation and tumour progression.

- Pharmacological Targeting of P2x7 Receptors: Inflammation, Cancer, And Beyond.

- Extracellular ATP/adenosine dynamics in the brain and its role in health and disease - PMC.

- P2X7 Receptors as a Therapeutic Target in Cerebrovascular Diseases - Frontiers.

- Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases - PMC - NIH.

- Neuroprotective roles of the P2Y2 receptor - PMC.

- Molecular Structure and Function of P2X Receptors - PubMed.

- Role of Ectonucleotidases in Synapse Formation During Brain Development: Physiological and Pathological Implications - PMC.

- P2Y Receptors in the Mammalian Nervous System: Pharmacology, Ligands and Therapeutic Potential - PMC.

- Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor | eLife.

- Purinergic Signaling in Neuroinflammation - MDPI.

- Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PubMed Central.

- Mechanisms of astrocytic and microglial purinergic signaling in homeostatic regulation and implications for neurological disease - Open Exploration Publishing.

- Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor - PMC.

- Update of P2X receptor properties and their pharmacology: IUPHAR Review 30.

- An Introduction to P2X and P2Y Receptors - News-Medical.

- Crowding within synaptic junctions influences the degradation of nucleotides by CD39 and CD73 ectonucleotidases - PMC.

- P2X purinoreceptor - Wikipedia.

- ATP release and purinergic signaling in NLRP3 inflammasome activation - Frontiers.

- P2 Receptors: P2X Ion Channel Family - Sigma-Aldrich.

- Historical review: ATP as a neurotransmitter - PubMed.

- Ectonucleotidases in the nervous system - PubMed.

- Editorial: Purinergic signaling and neuroinflammation - PMC.

- Inhibitors of ectonucleotidases have paradoxical effects on synaptic transmission in the mouse cortex - PubMed.

- Editorial: Purinergic signaling and neuroinflammation - Frontiers.

- P2Y 2 Receptor Signaling in Health and Disease - MDPI.

- Purinergic Neurotransmission Physiology and Pathophysiology.

- P2X and P2Y Receptors—Role in the Pathophysiology of the Nervous System - MDPI.

- Adenosine Triphosphate (ATP) as a Neurotransmitter | Request PDF - ResearchGate.

- ATP and Other Purines - Neuroscience - NCBI Bookshelf.

- Automated Planar Patch-Clamp Recording of P2X Receptors | Springer Nature Experiments.

- (PDF) Role of Ectonucleotidases in the Synapse Formation During Brain Development: Physiological and Pathological Implications - ResearchGate.

- Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor - Semantic Scholar.

- Application Note P2X2/3 receptors recorded on Nanion´s Patchliner.

- Automated Planar Patch-Clamp Recording of P2X Receptors - PubMed.

- Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed.

- Automated Planar Patch-Clamp Recording of P2X Receptors - White Rose Research Online.

- 博士論文(要約) Visualization analysis of extracellular ATP in the brain in vivo with a hybrid-type fluorescent sensor.

- ATP Released from Astrocytes Mediates Glial Calcium Waves - Journal of Neuroscience.

- Characterization of the Ca2+ responses evoked by ATP and other nucleotides in mammalian brain astrocytes - PubMed.

- ATP-evoked calcium signals in astrocytes measured with Lck-GCaMP2.(a)... - ResearchGate.

- Characterization of Optimal Optogenetic Stimulation Paradigms to Evoke Calcium Events in Cortical Astrocytes | eNeuro.

- Calcium Imaging Protocols and Methods | Springer Nature Experiments.

Sources

- 1. pages.ucsd.edu [pages.ucsd.edu]

- 2. Historical review: ATP as a neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iomcworld.org [iomcworld.org]

- 4. Extracellular ATP/adenosine dynamics in the brain and its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of astrocytic and microglial purinergic signaling in homeostatic regulation and implications for neurological disease [explorationpub.com]

- 6. ATP and Other Purines - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. P2Y Receptors in the Mammalian Nervous System: Pharmacology, Ligands and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | ATP release and purinergic signaling in NLRP3 inflammasome activation [frontiersin.org]

- 9. Ectonucleotidases in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Editorial: Purinergic signaling and neuroinflammation [frontiersin.org]

- 12. Role of Ectonucleotidases in Synapse Formation During Brain Development: Physiological and Pathological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crowding within synaptic junctions influences the degradation of nucleotides by CD39 and CD73 ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Editorial: Purinergic signaling and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. P2X purinoreceptor - Wikipedia [en.wikipedia.org]

- 17. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 18. P2 Receptors: P2X Ion Channel Family [sigmaaldrich.com]

- 19. news-medical.net [news-medical.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. mdpi.com [mdpi.com]

- 24. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 25. P2Y2 Receptor Signaling in Health and Disease [mdpi.com]

- 26. Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Neuroprotective roles of the P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inhibitors of ectonucleotidases have paradoxical effects on synaptic transmission in the mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. jneurosci.org [jneurosci.org]

- 30. Frontiers | P2X7 Receptors as a Therapeutic Target in Cerebrovascular Diseases [frontiersin.org]

- 31. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor | eLife [elifesciences.org]

- 33. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 34. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 35. Automated Planar Patch-Clamp Recording of P2X Receptors | Springer Nature Experiments [experiments.springernature.com]

- 36. Automated Planar Patch-Clamp Recording of P2X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Making sure you're not a bot! [nanion.de]

- 38. Characterization of the Ca2+ responses evoked by ATP and other nucleotides in mammalian brain astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 40. researchgate.net [researchgate.net]

ATP-Driven Proteostasis: Mechanisms of Chaperone-Mediated Protein Folding

A Technical Guide for Drug Discovery and Structural Biology

Executive Summary

Protein folding is thermodynamically driven but kinetically challenged. While the Anfinsen dogma dictates that the amino acid sequence contains all necessary information for the native state, the cellular environment is crowded and prone to off-pathway aggregation. ATP (Adenosine Triphosphate) does not provide the energy for folding itself (which is exergonic); rather, ATP hydrolysis powers the conformational changes of molecular chaperones. These changes regulate the timing of substrate binding and release, effectively smoothing the energy landscape to prevent local minima (aggregation).

This guide details the mechanochemical cycles of the Hsp70, Chaperonin (Hsp60), and Hsp90 systems, providing actionable protocols for assaying their activity in therapeutic contexts.

The Hsp70 System: The Kinetic Clamp

The Heat Shock Protein 70 (Hsp70) family acts early in the life of a protein, binding hydrophobic regions of nascent chains to prevent aggregation.

Mechanistic Analysis

Hsp70 consists of an N-terminal Nucleotide Binding Domain (NBD) and a C-terminal Substrate Binding Domain (SBD). The two domains are coupled via a conserved hydrophobic linker.

-

ATP State (Open): When ATP is bound to the NBD, the SBD is in an "open" conformation (low affinity for substrate). The helical lid of the SBD docks onto the NBD.

-

Hydrolysis (Clamping): J-domain proteins (Hsp40) stimulate the intrinsic ATPase activity of Hsp70. Hydrolysis to ADP causes a conformational change where the lid closes over the substrate (high affinity), trapping it.

-

Release: Nucleotide Exchange Factors (NEFs) trigger the release of ADP and rebinding of ATP, opening the lid and releasing the substrate for a chance to fold.

Visualization: The Hsp70 Allosteric Cycle

Figure 1: The ATP-dependent clamping cycle of Hsp70, highlighting the role of co-chaperones (Hsp40 and NEFs).

The Chaperonin System (GroEL/GroES): The Anfinsen Cage

Unlike Hsp70, which binds extended chains, chaperonins (Type I: GroEL/GroES in bacteria; Type II: TRiC/CCT in eukaryotes) provide a physical isolation chamber.

Mechanistic Analysis

GroEL is a double-ring cylinder. The cycle operates as a "two-stroke engine" driven by negative cooperativity between rings and positive cooperativity within a ring.

-

Capture: The unfolded protein binds to the hydrophobic apical domains of the cis ring (GroEL).

-

Encapsulation: ATP binding triggers a massive conformational change. GroES (the lid) binds, displacing the substrate into the hydrophilic central cavity. This is the "forced unfolding" or "iterative annealing" step.

-

Timer: ATP hydrolysis acts as a timer. Once ATP in the cis ring hydrolyzes to ADP, the trans ring binds ATP and substrate, signaling the cis ring to release GroES and the folded protein.

Visualization: The GroEL/GroES Reaction Cycle

Figure 2: The GroEL/GroES encapsulation cycle. ATP hydrolysis dictates the duration of protein isolation.

Hsp90: The Signal Transducer Capacitor

Hsp90 is unique; it focuses on near-native substrates (clients), particularly signaling kinases and steroid receptors. It acts as a "capacitor," holding unstable signal transducers in an activatable state.

-

ATP Role: Hsp90 functions as a dimer. ATP binding causes N-terminal dimerization (the "molecular clamp").

-

Cycle: The cycle is heavily regulated by co-chaperones (e.g., Cdc37 for kinases, p23 for stabilization) that retard or accelerate the ATPase rate to match the maturation needs of the client.

Experimental Protocols

For drug development professionals targeting proteostasis (e.g., Hsp90 inhibitors in oncology), validating ATPase activity and folding efficacy is critical.

Protocol A: High-Throughput Malachite Green ATPase Assay

Purpose: To quantify the rate of ATP hydrolysis by chaperones and screen for inhibitors.

Principle: Malachite green forms a complex with free orthophosphate (Pi) released during hydrolysis, measurable at OD 620 nm.

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.

-

Malachite Green Reagent: 0.034% Malachite Green, 1.05% Ammonium Molybdate in 1M HCl.

Workflow:

-

Preparation: Mix 20 µL of Chaperone protein (e.g., 1 µM Hsp90) with 20 µL of test compound or DMSO vehicle in a 96-well clear plate.

-

Initiation: Add 10 µL of ATP (final concentration 500 µM).

-

Incubation: Incubate at 37°C for 60 minutes. Note: Time must be optimized to ensure linearity.

-

Quenching: Add 100 µL of Malachite Green Reagent. This immediately quenches the reaction (due to low pH) and initiates color development.

-

Stabilization: Add 10 µL of 34% Sodium Citrate after 5 minutes to stabilize the color.

-

Read: Measure Absorbance at 620 nm.

Self-Validation Step: Always include a "No Enzyme" control to subtract background phosphate from the ATP stock. If background > 0.2 OD, use fresh ATP.

Protocol B: Luciferase Refolding Assay

Purpose: To assess the functional ability of a chaperone system to refold denatured proteins.

Workflow:

-

Denaturation: Dilute Firefly Luciferase to 100 µM in 6M Guanidine-HCl. Incubate 30 min at 25°C.

-

Dilution: Dilute the denatured luciferase 1:100 into Refolding Buffer containing the chaperone mix (e.g., Hsp70/Hsp40/ATP).

-

Kinetics: Remove aliquots every 10 minutes and mix with Luciferin reagent.

-

Measurement: Measure luminescence immediately.

-

Validation: Recovered activity is calculated as a percentage of native (non-denatured) luciferase.

Comparative Data Summary

| Feature | Hsp70 System | Chaperonin (GroEL) | Hsp90 System |

| Primary Function | Prevents aggregation of nascent chains | Folding of globular proteins in isolation | Maturation of signaling proteins |

| ATP Mechanism | Regulates affinity (High vs Low) | Drives encapsulation & release | N-terminal dimerization (Clamp) |

| Substrate State | Extended / Unfolded | Molten Globule | Near-Native |

| Cycle Time | Fast (varies by NEF) | Slow (~10-15 sec) | Slow (regulated by co-chaperones) |

| Drug Target | Neurodegeneration (Activators) | Antibiotics (Bacterial specific) | Oncology (Inhibitors) |

References

-

Mayer, M. P. (2013). Hsp70 chaperone dynamics and interactions. Nature Reviews Molecular Cell Biology, 14(10), 591–604.

-

[Link]

-

-

Hartl, F. U., Bracher, A., & Hayer-Hartl, M. (2011). Molecular chaperones in protein folding and proteostasis.

-

[Link]

-

-

Horwich, A. L., & Fenton, W. A. (2020). Chaperonin-mediated protein folding: using a central cavity to kinetically assist polypeptide chain folding. Quarterly Reviews of Biophysics, 53, e3.

-

[Link](Link routed to PubMed for stability)

-

-

Schopf, F. H., Biebl, M. M., & Buchner, J. (2017). The HSP90 chaperone machinery. Nature Reviews Molecular Cell Biology, 18(6), 345–360.

-

[Link]

-

-

Rowlands, M., et al. (2010). High-throughput screening for Hsp90 inhibitors. Journal of Biomolecular Screening, 15(3), 279-286.

-

[Link]

-

Methodological & Application

bioluminescent ATP assay protocol for cell viability

Application Note: Optimized Bioluminescent ATP Assay for High-Fidelity Cell Viability Profiling

Executive Summary

While tetrazolium-based assays (MTT/MTS) rely on metabolic reduction potential, bioluminescent ATP assays offer a direct readout of cellular energy currency, providing superior sensitivity (detection <10 cells/well) and linearity. However, the simplicity of the "add-mix-measure" format often masks critical kinetic dependencies. This guide moves beyond basic kit instructions to address the thermodynamic and mechanical variables—specifically temperature gradients, lytic efficiency, and edge effects—that compromise data reproducibility in drug screening.

The Mechanistic Foundation

To troubleshoot this assay, one must understand that it is not a simple stain; it is a dynamic enzymatic reaction where ATP is the limiting reagent .

The assay utilizes a recombinant firefly luciferase (Photinus pyralis) to catalyze the mono-oxygenation of luciferin. Crucially, the reaction requires Magnesium (

Key Kinetic Constraint: The "Glow" signal is achieved by inhibiting the native pathway's rapid flash kinetics (via proprietary ATPase inhibitors and stabilizing agents), creating a signal half-life of 3–5 hours. This allows batch processing of plates without signal decay artifacts.

Figure 1: The Luciferase Reaction Pathway

Caption: Stoichiometric flow of the luciferase reaction. Note that ATP is the sole variable input derived from the cell; all other components are provided in excess by the reagent.

Critical Experimental Design

Before touching a pipette, three structural decisions must be made to ensure data integrity (E-E-A-T Principle: Prevention is better than Correction).

A. Microplate Selection

-

White Opaque Plates (Mandatory): Maximize signal reflection and prevent "crosstalk" (photons traveling from a high-signal well to a low-signal neighbor).

-

Black Plates: Avoid. They absorb light, quenching the signal and reducing sensitivity by up to 10-fold.

-

Clear Plates: Strictly prohibited. They allow massive crosstalk and background noise.

B. Media Considerations

-

Phenol Red: While most kits are compatible with Phenol Red, it acts as a weak internal filter, absorbing some light at 560nm.

-

Best Practice: Use the same media for the standard curve and the samples. If possible, switch to Phenol Red-free media for the assay step to maximize sensitivity.

-

C. The "Edge Effect" Mitigation Strategy

Evaporation in outer wells of 96/384-well plates alters media concentration, shifting pH and osmotic pressure.

-

Protocol: Fill perimeter wells with sterile PBS or water. Use only the inner 60 wells (for 96-well format) for data.

-

Alternative: If you must use all wells, allow the plate to sit at Room Temperature (RT) for 1 hour after seeding before placing it in the

incubator. This promotes even cell settling before thermal convection currents begin.

The Master Protocol (Optimized)

Reagents:

-

ATP Detection Reagent (Lyophilized Substrate + Buffer).[1][2][3]

-

Cell Culture Media (matching the sample).

Workflow Visualization:

Caption: Step-by-step kinetic workflow. The stabilization step (Step 4) is often skipped by novices, leading to high variability.

Detailed Methodology:

-

Reagent Preparation: Thaw the buffer and equilibrate the lyophilized substrate to Room Temperature (RT). Reconstitute by mixing.

-

Note: Once reconstituted, reagent loses 20% activity after 48h at

.[1] Aliquot and store at

-

-

Plate Equilibration (The "Thermal Shock" Control): Remove cell plates from the incubator and let them stand at RT for 30 minutes .

-

Why? Luciferase activity is temperature-dependent. If the plate edges cool faster than the center, you will see a "smiling" or "frowning" data artifact across the plate.

-

-

Addition: Add a volume of reagent equal to the volume of cell culture medium present in each well (1:1 ratio).

-

Mixing: Place plate on an orbital shaker for 2 minutes at 300–500 rpm.

-

Why? This is not just mixing; it is lysis . Incomplete mixing results in incomplete extraction of ATP from aggregates or 3D spheroids.

-

-

Stabilization: Allow the plate to incubate at RT for 10 minutes (protect from direct light).

-

Why? The initial reaction produces a "flash" of light that is unstable. Waiting 10 minutes allows the signal to settle into the stable "glow" phase (half-life > 3 hours).

-

-

Measurement: Record luminescence using a luminometer.

-

Integration Time: 0.25 to 1.0 second per well is standard.

-

Data Analysis & Validation

Do not rely solely on raw RLU (Relative Light Units). You must validate the assay window.

A. Background Subtraction

Always include "No Cell" controls (Media + Reagent).

B. Calculating % Viability

C. Assay Quality: The Z-Factor

For High-Throughput Screening (HTS), calculate the Z-factor to ensure the window between "Alive" and "Dead" is statistically significant.

Table 1: Z-Factor Interpretation

| Z-Factor (

Formula:

Troubleshooting & Senior Scientist Insights

| Issue | Probable Cause | Corrective Action |

| High Background | Contamination | ATP is ubiquitous (skin, bacteria). Wear gloves; use sterile reservoirs. |

| Signal Decay | Temperature Drift | Ensure plate and reagent are at exactly the same temperature before mixing. |

| Edge Effect | Evaporation | Use breathable plate seals or fill outer wells with water.[5] |

| Low Sensitivity | Black Plates | Switch to White Opaque plates immediately. |

| Crosstalk | Clear Plates | Switch to White Opaque plates. If unavailable, leave empty wells between samples. |

Multiplexing Tip: Because the ATP assay is lytic (destroys the cells), it must be the last assay performed. You can multiplex by performing a fluorescence-based non-lytic assay (e.g., resazurin or a DNA dye) first, measuring it, and then adding the ATP reagent to the same well.

References

-

Crouch, S. P., et al. (1993).[6][7][8] "The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity."[1][3][9][10][11] Journal of Immunological Methods, 160(1), 81-88.[6][7][8] Retrieved from [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]

-

Lundin, A., et al. (1986).[6] "Estimation of biomass in growing cell lines by adenosine triphosphate assay." Methods in Enzymology, 133, 27-42.[6] Retrieved from [Link]

Sources

- 1. promega.com [promega.com]

- 2. ATP Assays | What is an ATP Assay? [promega.sg]

- 3. promega.com [promega.com]

- 4. grokipedia.com [grokipedia.com]

- 5. eppendorf.com [eppendorf.com]

- 6. cusabio.com [cusabio.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]